N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a tosyl group attached to an acetamide moiety, which is further connected to a dimethyl-substituted benzothiazole ring
Mechanism of Action
Target of Action
The primary target of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is involved in the inflammatory response . By inhibiting the COX enzymes, it disrupts the production of prostaglandins, leading to a decrease in inflammation .
Result of Action
The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, which could potentially alleviate symptoms in conditions characterized by excessive inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide typically involves the following steps:
Formation of 5,6-dimethylbenzo[d]thiazol-2-amine: This intermediate can be synthesized through the reaction of 5,6-dimethylbenzothiazole with an appropriate amine source under suitable conditions.
Acetylation: Finally, the tosylated intermediate is acetylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Tosyl chloride, pyridine, nucleophiles (e.g., amines, alcohols).
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide).
Major Products Formed
Substitution: Various substituted benzothiazole derivatives.
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced benzothiazole derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethylbenzo[d]thiazol-2-amine .
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide .
- N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide .
Uniqueness
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide is unique due to the presence of both the tosyl and acetamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11-4-6-14(7-5-11)25(22,23)10-17(21)20-18-19-15-8-12(2)13(3)9-16(15)24-18/h4-9H,10H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDMGWQEVOVNKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.